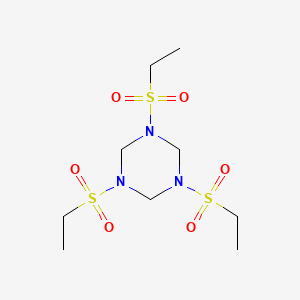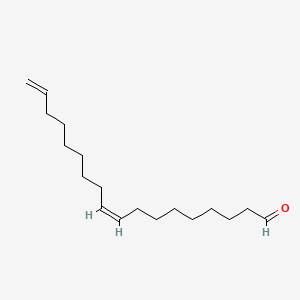
9,17-Octadecadienal, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,17-Octadecadienal, (Z)- is an organic compound with the molecular formula C18H32O and a molecular weight of 264.4461 . It is an aldehyde with a long carbon chain and two double bonds in the Z-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,17-Octadecadienal, (Z)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of linoleic acid, which is a polyunsaturated fatty acid. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 9,17-Octadecadienal, (Z)- often involves the extraction and purification from natural sources, such as plant oils. The compound can be isolated using techniques like gas chromatography and other separation methods .
Analyse Chemischer Reaktionen
Types of Reactions
9,17-Octadecadienal, (Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 9,17-Octadecadienal, (Z)- .
Wissenschaftliche Forschungsanwendungen
9,17-Octadecadienal, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological processes and its potential therapeutic effects.
Industry: It is used in the production of fragrances and flavors due to its aldehyde group.
Wirkmechanismus
The mechanism of action of 9,17-Octadecadienal, (Z)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of monoamine oxidase A (MAO-A), which is an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic effects for conditions like depression and anxiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Octadecenal, (Z)-: Another aldehyde with a similar structure but with only one double bond.
Hexadecanal: A saturated aldehyde with a shorter carbon chain.
Uniqueness
9,17-Octadecadienal, (Z)- is unique due to its two double bonds in the Z-configuration, which contribute to its distinct chemical properties and biological activities. Its potential therapeutic applications, particularly in the regulation of cholesterol and as a selective MAO-A inhibitor, further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
56554-35-9 |
|---|---|
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(9Z)-octadeca-9,17-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,18H,1,3-8,11-17H2/b10-9- |
InChI-Schlüssel |
RXORHYFDDNAOQS-KTKRTIGZSA-N |
Isomerische SMILES |
C=CCCCCCC/C=C\CCCCCCCC=O |
Kanonische SMILES |
C=CCCCCCCC=CCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
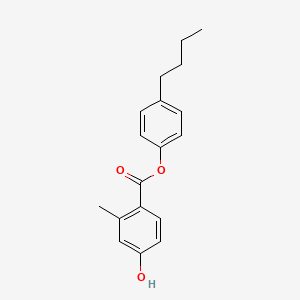
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
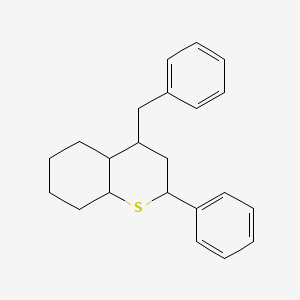

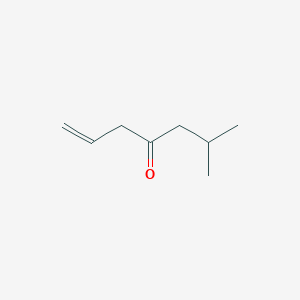
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
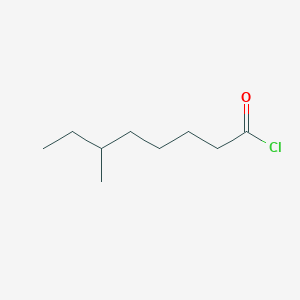
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
